molecular formula C28H33N5O11 B1242182 Butamben picrate CAS No. 577-48-0

Butamben picrate

Cat. No. B1242182
CAS RN: 577-48-0
M. Wt: 615.6 g/mol
InChI Key: ATAGSVCDFKGYPE-UHFFFAOYSA-N
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Description

Butamben picrate is a local anesthetic in the form of n-butyl-p-aminobenzoate . Its structure corresponds to the standard molecule of a hydrophilic and hydrophobic domain separated by an intermediate ester found in most of the local anesthetics . Due to its very low water solubility, butamben is considered to be suitable only for topical anesthesia .


Molecular Structure Analysis

Butamben picrate has a complex molecular structure with the chemical formula C28H33N5O11 . The structure includes two butyl 4-aminobenzoate molecules and one 2,4,6-trinitrophenol molecule . The InChI key for Butamben picrate is ATAGSVCDFKGYPE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Butamben picrate has a water solubility of 0.194 mg/mL . It has a logP value of 1.83 according to ALOGPS and 1.49 according to Chemaxon . The pKa (Strongest Acidic) is 2.34 and the pKa (Strongest Basic) is -8.7 . It has a refractivity of 47 m3·mol-1 and a polarizability of 16.94 Å3 .

Scientific Research Applications

Local Anesthetic Properties

  • Local Anesthetic Action on Calcium Channels

    Butamben, a local anesthetic, has been shown to inhibit calcium channels in PC12 cells, suggesting its role in analgesic action. This inhibition particularly affects Cav1.2/L-type channels, which could be involved in butamben's analgesic properties (Rampaart et al., 2008).

  • Effect on Sciatic Nerve Blocks

    Butamben has demonstrated efficacy in sciatic nerve blocks, providing prolonged antinociceptive effects without significant impact on motor function or histologic morphology. This was observed in tests involving the rat paw formalin test and thermal challenges (McCarthy et al., 2002).

  • Inhibition of Sensory Neuronal TRPs

    The analgesic mechanisms of butamben also involve the inhibition of sensory neuronal TRP channels, specifically TRPA1 and TRPV4. This contributes to its peripheral analgesic effects, as demonstrated in animal pain behaviors (Bang et al., 2012).

Therapeutic Applications

  • Treatment of Chronic Pain Syndromes

    Butamben, when used in nerve blocks, has shown effectiveness in treating chronic pain in both cancer and non-cancer patients. Its application in epidural and peripheral nerve blocks resulted in significant pain reduction and decreased opioid requirements (Shulman et al., 1998).

  • Effect on Nerve Injury-Induced Allodynia

    Epidural administration of butamben suspension significantly attenuated allodynia caused by nerve injury, demonstrating its potential in neuropathic pain management (Mitchell et al., 1999).

  • Inhibition of Voltage-Gated Ion Channels

    Butamben's mechanism of reducing dorsal root nociceptor fiber excitability includes inhibiting voltage-gated ion channels, particularly A-type K+ channels in dorsal root ganglion neurons. This further explains its analgesic properties (Winkelman et al., 2005).

Drug Development and Formulation

  • Liposomal Gel Formulations

    Liposomal gel formulations of butamben have been developed to reduce cytotoxicity and increase the topical analgesic effect. These formulations have shown good stability and efficacy in animal models (Cereda et al., 2017).

  • Polylactic Acid Microspheres

    Research into the use of polylactic acid microspheres for the sustained release of butamben has explored the potential for controlled drug delivery (Wakiyama et al., 1981).

  • Synthesis via Multifunctional Catalysts

    The synthesis of butamben using a multifunctional heterogeneous catalyst has been studied, demonstrating the potential for efficient pharmaceutical drug production (Wagh & Yadav, 2020).

Mechanism of Action

Butamben acts by inhibiting the voltage-gated calcium channels in dorsal root ganglion neurons . The modification in these channels is thought to cause a disturbance of the channel kinetics acceleration . It’s also reported that Butamben is an inhibitor of the sodium channels and a delayed rectifier of potassium currents . All the effects of Butamben are performed in the root ganglion neurons which suggests that the related anesthetic effect may be caused by the reduced electrical excitability .

Safety and Hazards

Butamben is considered to be suitable only for topical anesthesia due to its very low water solubility . The FDA removed all parenteral Butamben products from the market, possibly due to the poor solubility of this drug . A severe blood problem called methemoglobinemia has happened with drugs like this one . The risk may be raised in people who have glucose-6-phosphate dehydrogenase (G6PD) deficiency, heart problems, or lung problems .

properties

IUPAC Name

butyl 4-aminobenzoate;2,4,6-trinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H15NO2.C6H3N3O7/c2*1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*4-7H,2-3,8,12H2,1H3;1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAGSVCDFKGYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N.CCCCOC(=O)C1=CC=C(C=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butamben picrate

CAS RN

577-48-0
Record name Butamben picrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTAMBEN PICRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4ZFB7ZH5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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